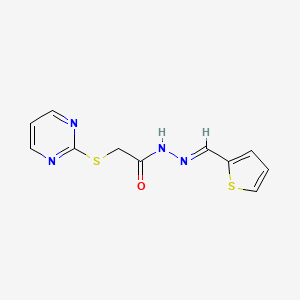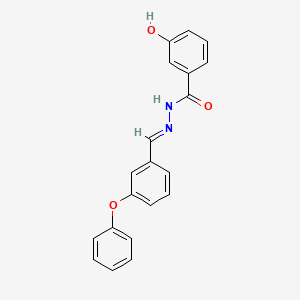
ethyl 4-(benzylamino)-8-methyl-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives often involves cyclization reactions and interactions with different chemical groups to form complex structures. For instance, fluorescent ethyl quinolinecarboxylates have been synthesized for potential application in liquid crystal displays, demonstrating the versatile methods of synthesizing quinoline derivatives through cyclization of specific precursors (Bojinov & Grabchev, 2003). Similarly, the synthesis of 8H-5,6-dihydro-6,8-dioxopyrido[1,2-a]quinoxaline derivatives from ethyl pyran-4-one-2-carboxylate and 1,2-diaminobenzene indicates a method that could be analogous to synthesizing the quinolinecarboxylate (Markees, 1990).
Molecular Structure Analysis
The molecular structure of ethyl 4-(benzylamino)-8-methyl-3-quinolinecarboxylate can be examined through NMR spectroscopy and other analytical techniques, which reveal the arrangement of its functional groups and overall geometry. For instance, studies on similar quinoline derivatives have utilized extensive NMR spectroscopy to establish their structures, offering insights into the spatial arrangement and electronic environment of the molecule (Fretz, Gaugler, & Schneider, 2000).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions and cyclocondensation, which are pivotal in extending their applications. The synthesis of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates through consecutive nucleophilic addition and cyclocondensation reactions showcases the chemical reactivity of such compounds (Zahra et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and optical activity, are essential for understanding its behavior in different environments and applications. While specific studies on this compound's physical properties might not be directly available, analogous compounds provide a basis for inferring its characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the compound's interactions and stability under various conditions. The exploration of new quinoline derivatives for antimycobacterial activity illustrates the importance of chemical properties in determining the biological and pharmacological activities of these compounds (Jaso et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(benzylamino)-8-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-24-20(23)17-13-22-18-14(2)8-7-11-16(18)19(17)21-12-15-9-5-4-6-10-15/h4-11,13H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOLKFVTIYHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)
![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)
![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)


![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)

![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)
![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)

![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)